molecular formula C20H20N4O5 B2521317 N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 1235649-25-8

N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2521317
CAS No.: 1235649-25-8
M. Wt: 396.403
InChI Key: KKUCECFUAQDBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzofuran-2-carbonyl group attached to a piperidin-4-ylmethyl scaffold, linked via an ethanediamide bridge to a 1,2-oxazol-3-yl moiety.

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5/c25-18(19(26)22-17-7-10-28-23-17)21-12-13-5-8-24(9-6-13)20(27)16-11-14-3-1-2-4-15(14)29-16/h1-4,7,10-11,13H,5-6,8-9,12H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUCECFUAQDBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, including the formation of the benzofuran ring, the piperidine ring, and the oxazole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N’-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of specific functional groups.

Scientific Research Applications

N’-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Comparative Data
Compound Name / Feature Molecular Formula Molecular Weight LogD (pH 7.4) H-Bond Acceptors H-Bond Donors Key Substituents Evidence ID
Target Compound Not provided Not provided Inferred ~4.2 ~6 (estimated) 2 (estimated) Benzofuran-2-carbonyl, oxazol-3-yl -
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N′-[4-(trifluoromethoxy)phenyl]oxamide C23H26F3N3O3S 481.533 Not provided 6 2 Methylthio benzyl, trifluoromethoxy phenyl
N-{1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-2-phenylethyl}-N-methylpyridine-2-carboxamide Not provided Not provided 4.16 (pH 5.5) 3 0 Benzofuran-2-carbonyl, phenylethyl
Key Observations:
  • The trifluoromethoxy phenyl group in is strongly electron-withdrawing, which may alter binding affinity in polar environments. The 1,2-oxazol-3-yl group in the target compound is smaller and more polar than the pyridine-2-carboxamide in , suggesting differences in solubility and target selectivity.
  • Lipophilicity (LogD) :

    • The LogD of at pH 5.5 is 4.16, indicating moderate lipophilicity. If the target compound has a similar LogD (~4.2 at pH 7.4), it may balance membrane permeability and aqueous solubility effectively.
  • Hydrogen Bonding :

    • The target compound likely has more H-bond acceptors (~6) than (3 acceptors), which could improve solubility but reduce blood-brain barrier penetration compared to .

Biological Activity

N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound consists of a benzofuran moiety linked to a piperidine ring through a carbonyl group and an oxazole ring. The structural formula can be represented as:

C19H24N4O3\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{3}

The synthesis of this compound typically involves multi-step processes:

  • Formation of Benzofuran-2-carbonyl Chloride : Benzofuran is reacted with thionyl chloride.
  • Synthesis of Piperidin-4-ylmethylamine : Piperidine is reacted with formaldehyde and hydrogen cyanide.
  • Coupling Reaction : The benzofuran derivative is coupled with piperidin-4-ylmethylamine.
  • Oxazole Formation : The final step involves the formation of the oxazole ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The benzofuran moiety may facilitate binding through hydrophobic interactions, while the piperidine ring enhances binding affinity and selectivity. The oxazole group contributes to the compound's overall solubility and bioavailability, which are critical for its pharmacological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Preliminary studies suggest that related compounds with similar structures demonstrate in vitro activity against a range of bacteria and fungi, including antibiotic-resistant strains. This suggests potential applications in treating infections that do not respond to conventional antibiotics .

Neuropharmacological Effects

Due to its interaction with neurotransmitter systems, this compound may serve as a lead for developing drugs targeting neurological disorders. Its structural features suggest it could modulate pathways involved in conditions such as depression or anxiety .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes implicated in cancer and neurodegenerative diseases. Its ability to interact effectively with these biological targets positions it as a candidate for further research in drug development .

Case Studies

Several studies have explored the biological activity of benzofuran derivatives similar to this compound:

StudyFindingsImplications
Research on Benzofuran DerivativesDemonstrated significant binding affinity with HCV NS5B enzymePotential for developing anti-HCV therapies
Antimicrobial Activity StudyShowed effectiveness against resistant bacterial strainsCould lead to new antibiotics
Neuropharmacological ResearchIndicated modulation of serotonin receptorsPossible treatment for mood disorders

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.